molecular formula C24H19N3O7S B5340308 2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate

2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B5340308
M. Wt: 493.5 g/mol
InChI Key: AKLRIUGWWRHMGH-XMHGGMMESA-N
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Description

2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. The process may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonation: Addition of the sulfonate ester group.

    Formation of the pyrazole ring: This involves cyclization reactions to form the pyrazole ring structure.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. The sulfonate ester group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .

Properties

IUPAC Name

[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O7S/c1-16-19(24(28)26(25-16)18-8-4-3-5-9-18)14-17-12-13-21(22(15-17)33-2)34-35(31,32)23-11-7-6-10-20(23)27(29)30/h3-15H,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLRIUGWWRHMGH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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